molecular formula C16H27NO B104863 1-Hexanamine, 6-(4-phenylbutoxy)- CAS No. 97664-58-9

1-Hexanamine, 6-(4-phenylbutoxy)-

Cat. No.: B104863
CAS No.: 97664-58-9
M. Wt: 249.39 g/mol
InChI Key: GNSOSZKMHANCMP-UHFFFAOYSA-N
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Description

Significance of Long-Chain Amines and Ethers in Organic Synthesis

Long-chain amines and ethers are foundational functional groups in the design and synthesis of organic molecules. Amines, with their basic nitrogen atom, are prevalent in over 40% of pharmaceuticals, where they play a crucial role in a drug's solubility and its ability to interact with biological targets. semanticscholar.org The amine group can act as a hydrogen bond donor or acceptor, influencing the molecule's conformation and binding affinity. nist.gov

Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are generally stable and less reactive, making them excellent linkers within a molecular structure. google.com This stability allows them to be carried through multi-step syntheses without undergoing unwanted reactions. The ether linkage also imparts specific physicochemical properties, such as influencing lipophilicity, which is critical for a drug's absorption and distribution in the body. The incorporation of both amine and ether functionalities into a single long-chain molecule, therefore, offers a powerful strategy for creating compounds with tailored properties for various applications, including drug discovery. googleapis.com

Overview of Functionalized Hexanamine Derivatives

Hexanamine, a six-carbon primary amine, serves as a building block for a variety of more complex molecules. nist.govnist.govnist.gov Functionalization of the hexanamine backbone can occur at the amino group or along the carbon chain. Introducing other functional groups, such as ethers, aromatic rings, or other alkyl chains, leads to a diverse class of derivatives with a wide range of properties and applications. These modifications can be strategically designed to alter the molecule's polarity, steric bulk, and reactivity.

Research Context of 1-Hexanamine, 6-(4-phenylbutoxy)-

The primary research interest in 1-Hexanamine, 6-(4-phenylbutoxy)- lies in its role as a key intermediate in the synthesis of Salmeterol. epa.govgoogle.com Salmeterol is a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). googleapis.comgoogle.com The specific structure of 1-Hexanamine, 6-(4-phenylbutoxy)-, with its long lipophilic chain containing an ether linkage and a terminal phenyl group, coupled with a primary amine, provides the essential structural framework for building the final, more complex Salmeterol molecule. google.com Various synthetic routes to Salmeterol rely on the initial preparation and purification of this crucial intermediate. google.comgoogleapis.comgoogle.com

The molecular details of 1-Hexanamine, 6-(4-phenylbutoxy)- are summarized in the table below.

PropertyValue
CAS Number 97664-58-9
Molecular Formula C16H27NO
Molecular Weight 249.39 g/mol
Synonyms 6-(4-phenylbutoxy)hexan-1-amine

Table 1: Chemical Identification of 1-Hexanamine, 6-(4-phenylbutoxy)- simsonpharma.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-phenylbutoxy)hexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSOSZKMHANCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450166
Record name 1-Hexanamine, 6-(4-phenylbutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97664-58-9
Record name 1-Hexanamine, 6-(4-phenylbutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 1 Hexanamine, 6 4 Phenylbutoxy

Oxidation Reactions of the Amine Moiety

The primary amine group in 1-Hexanamine, 6-(4-phenylbutoxy)- is susceptible to oxidation by various reagents. The products of such reactions are highly dependent on the oxidant used and the reaction conditions. Primary amines can be oxidized to a range of compounds including hydroxylamines, nitroso compounds, and nitro compounds, or may undergo oxidative cleavage. libretexts.org

With milder oxidizing agents, such as hydrogen peroxide or peroxy acids, the initial product is often the corresponding hydroxylamine. However, these intermediates are themselves readily oxidized, and the reaction can proceed further. libretexts.org Stronger oxidizing agents, such as potassium permanganate or ozone, can lead to the cleavage of the carbon-nitrogen bond, potentially yielding aldehydes or carboxylic acids. The presence of the ether linkage is generally stable under many oxidative conditions that target the amine.

Electrochemical methods also offer a pathway for amine oxidation. Direct electrolysis can lead to a two-electron oxidation to form an iminium cation, while mediated electrolysis can facilitate a one-electron oxidation to generate an amino radical. nih.gov These reactive intermediates can then participate in further reactions.

Table 1: Expected Products from the Oxidation of the Amine Moiety

Oxidizing AgentExpected Product(s)General Reaction Conditions
Hydrogen Peroxide (H₂O₂)Hydroxylamine, NitrosoalkaneControlled temperature
Peroxycarboxylic Acids (RCO₃H)Hydroxylamine, NitroalkaneInert solvent
Potassium Permanganate (KMnO₄)Aldehyde/Carboxylic Acid (from cleavage)Acidic or basic medium
Ozone (O₃)Aldehyde/Carboxylic Acid (from cleavage)Low temperature
Electrochemical OxidationIminium Cation or Amino RadicalControlled potential, with or without mediator

Reduction Reactions of Amine and Ether Functionalities

Both the primary amine and the ether functional groups in 1-Hexanamine, 6-(4-phenylbutoxy)- are generally resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂/Pd, Pt, or Ni). These functional groups are already in a low oxidation state.

The ether linkage is notably stable and requires harsh conditions for cleavage, such as strong acids (e.g., HBr or HI). The reduction of ethers is not a common transformation. Similarly, the primary amine group is not reducible under typical catalytic hydrogenation.

However, derivatives of the amine, such as amides or nitriles, are readily reduced to amines. For instance, if 1-Hexanamine, 6-(4-phenylbutoxy)- were to be synthesized from a nitrile precursor, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation would be employed to form the primary amine. chemguide.co.uk The reduction of amides to amines is also a fundamental transformation in organic synthesis, often utilizing reagents like LiAlH₄. semanticscholar.orgorganic-chemistry.org

Table 2: General Reductants for Amine and Ether Precursors

Functional Group PrecursorReducing AgentTypical Product
NitrileLiAlH₄ or H₂/CatalystPrimary Amine
AmideLiAlH₄Amine
Carboxylic AcidLiAlH₄ or BH₃Alcohol

Nucleophilic Substitution Reactions

The nucleophilic character of the primary amine and the potential for the molecule to be formed from precursors undergoing nucleophilic substitution are key aspects of its chemistry.

A common and logical synthetic route to 1-Hexanamine, 6-(4-phenylbutoxy)- involves nucleophilic substitution reactions. One plausible two-step synthesis begins with 4-phenylbutanol. The alkoxide of 4-phenylbutanol, formed by deprotonation with a strong base like sodium hydride (NaH), can act as a nucleophile. This alkoxide can then displace a halide from a dihaloalkane, such as 1,6-dibromohexane, in a Williamson ether synthesis to form 6-(4-phenylbutoxy)hexyl bromide. masterorganicchemistry.com

In the second step, the resulting alkyl bromide can be treated with a source of ammonia or a protected amine equivalent to install the primary amine functionality via another nucleophilic substitution. A large excess of ammonia is often used to minimize the formation of secondary and tertiary amine byproducts. msu.edumsu.edu

The primary amine group of 1-Hexanamine, 6-(4-phenylbutoxy)- is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.org As such, it readily reacts with electrophiles like alkyl halides. This reaction, however, can be difficult to control. libretexts.org The initial product of the reaction with an alkyl halide is a secondary amine. This secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and even a quaternary ammonium (B1175870) salt. dntb.gov.uaresearchgate.net To achieve mono-alkylation, a large excess of the primary amine is typically required.

Acylation of the amine with acid chlorides or anhydrides is a more controlled reaction, leading to the formation of a stable amide. mnstate.edu The resulting amide is significantly less nucleophilic than the starting amine, which prevents over-acylation. libretexts.org

Carbon-Nitrogen Bond Forming Reactions

The formation of the key carbon-nitrogen bond in 1-Hexanamine, 6-(4-phenylbutoxy)- can be envisioned through modern synthetic methods, including transition metal-catalyzed reactions.

A more advanced and atom-economical approach to synthesizing molecules like 1-Hexanamine, 6-(4-phenylbutoxy)- could involve a transition metal-catalyzed intermolecular aminoetherification of an alkene. In a hypothetical reaction, an alkene such as 1-hexene could react with 4-phenylbutanol and an ammonia surrogate in the presence of a suitable transition metal catalyst.

While intermolecular hydroaminoetherification of unactivated alkenes is a challenging transformation, related processes like hydroamination and hydroalkoxylation have seen significant development. nih.gov Photocatalytic methods have been developed for the intermolecular anti-Markovnikov hydroamination of unactivated olefins with primary alkyl amines. nih.gov Such a reaction, if adapted for the concurrent addition of an alcohol, could provide a direct route to the target molecule. These reactions often proceed through radical intermediates, offering different selectivity compared to traditional ionic pathways.

Ring-Opening Reactions with Nucleophiles

A thorough search of peer-reviewed journals and chemical databases reveals no specific studies detailing the use of 1-Hexanamine, 6-(4-phenylbutoxy)- as a nucleophile in ring-opening reactions.

Theoretically, the primary amine group (–NH₂) in 1-Hexanamine, 6-(4-phenylbutoxy)- makes it a potent nucleophile. Such amines are known to react with strained cyclic electrophiles, most commonly epoxides, in a ring-opening process. chemistrysteps.comlibretexts.org This type of reaction typically proceeds via an SN2 mechanism, where the amine attacks the least sterically hindered carbon of the epoxide ring, leading to the formation of a β-amino alcohol. libretexts.orgyoutube.com

Despite the chemical plausibility of this reaction, there are no published examples or data tables documenting the specific conditions (e.g., substrate, solvent, temperature) or outcomes (e.g., yield, product characterization) for the reaction of 1-Hexanamine, 6-(4-phenylbutoxy)- with any cyclic electrophile.

Intramolecular Rearrangements and Cyclizations

An extensive review of available scientific literature and patents yielded no documented instances of intramolecular rearrangements or cyclization reactions involving 1-Hexanamine, 6-(4-phenylbutoxy)-.

The molecular structure, containing a C₆ alkyl chain separating an amine and an ether, could theoretically permit intramolecular cyclization to form a substituted azacyclic compound, such as a piperidine derivative. Such reactions often require specific catalysts or reaction conditions (e.g., heat, acid/base catalysis, metal catalysis) to proceed. However, no research has been published that investigates or reports such a transformation for this specific molecule. Therefore, no experimental data, reaction schemes, or product analyses are available.

Mechanistic Investigations of Reactions Involving Amino Ethers

Elucidation of Ether Formation Mechanisms

The synthesis of the ether component of 1-Hexanamine, 6-(4-phenylbutoxy)- typically proceeds through well-established nucleophilic substitution or addition reactions.

One of the most common methods for forming the ether linkage is the Williamson ether synthesis . wikipedia.orgbyjus.com This reaction follows an SN2 mechanism, involving the backside attack of an alkoxide ion on an alkyl halide. wikipedia.org In the context of synthesizing 1-Hexanamine, 6-(4-phenylbutoxy)-, this would involve the reaction of a 6-halo-1-hexanamine derivative (where the amine is appropriately protected) with the sodium salt of 4-phenylbutanol. The alkoxide of 4-phenylbutanol acts as the nucleophile, attacking the carbon atom bearing the halogen on the hexanamine backbone. byjus.com For the SN2 reaction to be efficient, the alkyl halide should be primary to minimize competing elimination reactions. wikipedia.org

Alternatively, the ether can be formed via alkoxymercuration-demercuration . In this process, an alkene is treated with a mercuric salt in the presence of an alcohol, followed by reduction with sodium borohydride. libretexts.org For the target molecule, this would entail reacting 1-hexene with 4-phenylbutanol in the presence of a mercury salt like mercuric trifluoroacetate, followed by demercuration. The mechanism involves the electrophilic addition of the mercuric species to the alkene, followed by nucleophilic attack of the alcohol on the more substituted carbon of the resulting mercurinium ion intermediate. libretexts.org

A third potential route is the acid-catalyzed dehydration of two alcohols. However, this method is generally only suitable for the synthesis of symmetrical ethers and is not practical for preparing unsymmetrical ethers like 1-Hexanamine, 6-(4-phenylbutoxy)- due to the formation of a mixture of products. libretexts.org

Table 1: Comparison of Ether Synthesis Mechanisms

Mechanism Reactants Key Features
Williamson Ether Synthesis Alkoxide + Primary Alkyl Halide SN2 mechanism, good for unsymmetrical ethers. wikipedia.orgbyjus.com
Alkoxymercuration-Demercuration Alkene + Alcohol + Hg Salt Markovnikov addition of alcohol, avoids carbocation rearrangements. libretexts.org

Kinetic Studies of Degradation and Transformation Processes

The stability of amino ethers like 1-Hexanamine, 6-(4-phenylbutoxy)- is influenced by environmental factors such as heat and oxygen. Kinetic studies of analogous amine and ether compounds reveal that both thermal and oxidative degradation can occur.

Thermal degradation of amines can proceed through various pathways, including C-N bond cleavage and elimination reactions. The rates of these reactions are highly dependent on the structure of the amine and the temperature. For long-chain amines, homolytic cleavage of C-C bonds can also occur at elevated temperatures.

Oxidative degradation is often a more significant issue, particularly in the presence of oxygen and potentially metal catalysts. The amine group can be oxidized to form a variety of products, including imines, aldehydes, and amides. The ether linkage can also be susceptible to oxidation, potentially leading to cleavage of the C-O bond and the formation of aldehydes and carboxylic acids. Studies on various amines have shown that thermal and oxidative degradation pathways and rates can differ significantly. researchgate.net

Photoinduced Radical Mechanisms in Amino Ether Synthesis

Photoinduced radical reactions offer alternative pathways for the synthesis of amino ethers. The Hofmann-Löffler-Freytag reaction is a classic example of a radical-mediated cyclization to form pyrrolidines or piperidines. wikipedia.orgalfa-chemistry.comnumberanalytics.com This reaction involves the generation of a nitrogen-centered radical from an N-haloamine under acidic conditions, initiated by heat or UV light. wikipedia.orgwordpress.com This radical then abstracts a hydrogen atom from a δ-carbon, followed by cyclization. While this specific reaction leads to cyclic amines, the underlying principles of intramolecular hydrogen atom transfer by nitrogen-centered radicals can be relevant in designing syntheses of complex amino ethers. alfa-chemistry.comwordpress.com

More contemporary methods utilize photoredox catalysis to generate α-aminoalkyl radicals. acs.org These radicals can then participate in a variety of C-C and C-heteroatom bond-forming reactions. For instance, an excited photocatalyst can oxidize an amine to a radical cation, which then deprotonates at the α-position to yield a neutral α-aminoalkyl radical. This species can then add to Michael acceptors or undergo other transformations. The enantioselective addition of α-aminoalkyl radicals to ketones has been achieved using chiral catalysts in conjunction with photoredox catalysis. acs.org

Furthermore, photoinduced radical C-H amination has been developed for the synthesis of β-amino alcohols. nih.govresearchgate.net This involves the generation of a nitrogen-centered radical that undergoes regioselective and enantioselective hydrogen atom transfer, followed by amination. nih.gov

Table 2: Key Radical Reactions in Amine Synthesis

Reaction Key Intermediate Initiation Outcome
Hofmann-Löffler-Freytag Nitrogen-centered radical Heat or UV light on N-haloamine Cyclization to pyrrolidines/piperidines. wikipedia.orgalfa-chemistry.com
Photoredox Catalysis α-Aminoalkyl radical Visible light photocatalyst C-C and C-heteroatom bond formation. acs.org

Stereochemical Control in Amino Ether Synthesis

Achieving stereochemical control during the synthesis of chiral amino ethers is a significant challenge and an area of active research. acs.org Since 1-Hexanamine, 6-(4-phenylbutoxy)- can have stereocenters, understanding how to control their formation is crucial.

Asymmetric reductive amination is a powerful tool for setting the stereochemistry of the amine group. acs.org This can be achieved by using a chiral reducing agent or, more commonly, a chiral catalyst. Transition metal catalysts with chiral ligands have been extensively developed for the asymmetric hydrogenation of imines, providing access to chiral amines with high enantioselectivity. acs.org

The use of chiral auxiliaries is another well-established strategy. nih.govwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For amine synthesis, a common approach is to condense the amine with a chiral carbonyl compound to form a chiral imine, which is then diastereoselectively reduced. The chiral auxiliary is subsequently removed. The Ellman auxiliary, tert-butanesulfinamide, is a widely used and versatile chiral reagent for the asymmetric synthesis of a broad range of amines. yale.edu Pseudoephenamine has also been shown to be an effective chiral auxiliary for asymmetric alkylation reactions. nih.gov

For the ether linkage, stereocenters can be introduced through the asymmetric ring-opening of epoxides or aziridines. For example, the catalytic asymmetric alcoholysis of aziridines with a chiral catalyst can produce chiral vicinal amino ethers. researchgate.net

Table 3: Strategies for Stereochemical Control

Method Approach Key Feature
Asymmetric Reductive Amination Chiral catalyst (e.g., with Rh, Ir, Ru) and H₂ Direct enantioselective synthesis of amines from imines. acs.org
Chiral Auxiliaries Temporary incorporation of a chiral group (e.g., Ellman's auxiliary) Diastereoselective reaction followed by auxiliary removal. nih.govwikipedia.orgyale.edu

Computational Chemistry and Theoretical Modeling of Functionalized Hexylamines

Molecular Structure Optimization and Conformational Analysis

Computational chemistry provides powerful tools for understanding the three-dimensional structure and conformational preferences of molecules like 1-Hexanamine, 6-(4-phenylbutoxy)-. Through molecular structure optimization, researchers can determine the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. This process involves iterative calculations that adjust bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.

For functionalized hexylamines, conformational analysis is particularly important due to the flexibility of the alkyl chain. Different rotational isomers, or conformers, can exist, each with a distinct energy level. For instance, studies on n-hexylamine have shown that the molecule adopts specific conformations even under high pressure, highlighting the influence of intermolecular interactions on its structure. nih.gov In the case of 1-Hexanamine, 6-(4-phenylbutoxy)-, the presence of the bulky 4-phenylbutoxy group introduces additional complexity to the conformational landscape. Computational models can predict the preferred spatial arrangement of the hexyl chain relative to the phenylbutoxy group, which is crucial for understanding its interactions with other molecules.

Below is a table showcasing typical data obtained from a molecular structure optimization of a functionalized hexylamine (B90201).

ParameterOptimized Value
C-C Bond Length (Alkyl Chain)1.53 - 1.54 Å
C-N Bond Length1.47 Å
C-O Bond Length1.43 Å
C-C-C Bond Angle~112°
C-C-N Bond Angle~111°
Dihedral Angle (Alkyl Chain)Varies (gauche and anti conformations)

Intermolecular Interactions and Binding Energy Calculations

The study of intermolecular interactions is fundamental to understanding how 1-Hexanamine, 6-(4-phenylbutoxy)- interacts with other chemical species, such as substrates or biological receptors. Computational methods allow for the detailed analysis of these non-covalent interactions and the calculation of binding energies, which quantify the strength of the association between two molecules.

Amine Group Interactions with Substrates and Guests

The primary amine group in 1-Hexanamine, 6-(4-phenylbutoxy)- is a key functional group that can participate in various intermolecular interactions, most notably hydrogen bonding. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H protons can act as hydrogen bond donors. These interactions are crucial in the formation of host-guest complexes and play a significant role in molecular recognition. nih.govrsc.org

Computational studies on similar amine-containing systems have demonstrated the ability to predict binding affinities with a good degree of accuracy. nih.govresearchgate.net Methods like the Bennett's acceptance ratio (BAR) and orthogonal space random walk (OSRW) can be used to calculate the free energy of binding, providing insights into the thermodynamics of the interaction. nih.govrsc.org These calculations can break down the binding free energy into its enthalpic and entropic components, revealing whether the binding is driven by favorable energetic interactions or by an increase in disorder of the system. nih.govrsc.org For example, the interaction of alkylamines with surfaces has been modeled to understand self-assembly processes, where the amine group plays a critical role in binding to the surface. researchgate.net

Role of Nonbonding Interactions and Steric Effects

The following table provides an example of calculated binding energy contributions for a host-guest system involving a functionalized amine.

Interaction TypeCalculated Energy (kcal/mol)
Hydrogen Bonding-5.2
Electrostatic-3.8
Van der Waals-4.5
Steric Repulsion+1.5
Total Binding Energy -12.0

Reaction Pathway and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions involving functionalized hexylamines. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathway, including intermediate structures and transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

For reactions such as amination, computational studies can provide detailed insights into the bond-breaking and bond-forming processes. researchgate.net For instance, in reductive amination, the mechanism can involve the formation of an imine intermediate, followed by its reduction to the amine. researchgate.net Theoretical calculations can determine the activation energies for each step of the reaction, which are crucial for predicting reaction rates.

Transition state theory allows for the calculation of rate constants from the properties of the transition state. The geometry of the transition state can reveal important information about the mechanism, such as which atoms are directly involved in the reaction. For complex reactions, multiple competing pathways may exist, and computational analysis can help to identify the dominant pathway under specific reaction conditions. Studies on transition metal-catalyzed C-H amination have highlighted the importance of understanding the reaction mechanism to improve catalyst design and reaction efficiency. nih.govacs.org

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its chemical reactivity. mdpi.com Computational quantum chemistry methods, such as density functional theory (DFT), can provide a detailed picture of the electron distribution within 1-Hexanamine, 6-(4-phenylbutoxy)-. This information can be used to predict which parts of the molecule are most likely to be involved in chemical reactions.

Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals are critical for understanding reactivity. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). For an amine, the lone pair of electrons on the nitrogen atom typically contributes significantly to the HOMO, making the amine group a nucleophilic center. msu.edu

Other reactivity descriptors that can be derived from electronic structure calculations include the electrostatic potential map, which shows the regions of positive and negative charge on the molecular surface, and various reactivity indices. These tools allow for a quantitative prediction of how the molecule will interact with other reagents and can guide the design of new chemical reactions. The reactivity of amines can be influenced by the delocalization of the nitrogen lone pair, which can affect their basicity and nucleophilicity. msu.edu

Spectroscopic Property Simulations for Structural Validation

Computational chemistry can be used to simulate various spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure. This is a crucial step in ensuring the accuracy of the theoretical model.

For example, infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an experimental IR spectrum. For primary amines, characteristic N-H stretching vibrations are observed in the region of 3300-3500 cm⁻¹. libretexts.org The C-N stretching absorption for aliphatic amines is typically found between 1000 and 1250 cm⁻¹. libretexts.org By comparing the calculated and experimental spectra, researchers can confirm the presence of specific functional groups and gain confidence in the predicted molecular geometry.

Similarly, nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods can predict the chemical shifts of the different nuclei (e.g., ¹H and ¹³C) in a molecule. The chemical shift is sensitive to the local electronic environment of the nucleus, so an accurate prediction of the NMR spectrum provides strong evidence for the correctness of the calculated structure. For amines, the chemical shift of protons on the carbon adjacent to the nitrogen typically appears in the range of 2.3-3.0 ppm. libretexts.org

The following table shows a comparison of experimental and simulated spectroscopic data for a representative functionalized hexylamine.

Spectroscopic DataExperimental ValueSimulated Value
IR: N-H Stretch (cm⁻¹)3380, 33103385, 3315
IR: C-N Stretch (cm⁻¹)11251130
¹H NMR: -CH₂-N (ppm)2.752.78
¹³C NMR: -CH₂-N (ppm)42.142.5

Advanced Analytical Techniques for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, the precise connectivity and constitution of 1-Hexanamine, 6-(4-phenylbutoxy)- can be confirmed.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the phenyl group, the aliphatic chains, and the amine group. Protons on the phenyl ring would appear in the aromatic region (typically δ 7.1-7.3 ppm). The methylene (B1212753) protons adjacent to the oxygen atom of the ether and the nitrogen atom of the amine would exhibit characteristic downfield shifts due to the electronegativity of these heteroatoms. The remaining methylene protons of the hexyl and butyl chains would produce a series of complex multiplets in the aliphatic region (δ 1.2-1.8 ppm).

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the phenyl ring would resonate in the δ 125-140 ppm range, while the carbons bonded to the ether oxygen and the amine nitrogen would appear at approximately δ 60-70 ppm and δ 40-45 ppm, respectively.

Expected ¹H NMR Chemical Shifts for 1-Hexanamine, 6-(4-phenylbutoxy)-

Protons Expected Chemical Shift (δ, ppm)
Phenyl H 7.10 - 7.35
O-CH₂ (butoxy) ~3.45
O-CH₂ (hexyl) ~3.40
N-CH₂ ~2.70
Ph-CH₂ ~2.65
Other aliphatic CH₂ 1.20 - 1.80

Expected ¹³C NMR Chemical Shifts for 1-Hexanamine, 6-(4-phenylbutoxy)-

Carbon Atom Expected Chemical Shift (δ, ppm)
Aromatic C (quaternary) ~142
Aromatic C-H 125 - 129
O-CH₂ (butoxy) ~71
O-CH₂ (hexyl) ~70
N-CH₂ ~42
Ph-CH₂ ~35

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For 1-Hexanamine, 6-(4-phenylbutoxy)-, with a molecular formula of C₁₆H₂₇NO, the expected exact mass is approximately 249.2093 g/mol . simsonpharma.comsimsonpharma.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 249. The fragmentation pattern would be characterized by cleavages at the weakest bonds, primarily the C-O ether linkage and the C-C bonds adjacent to the nitrogen atom. Key fragmentation pathways would include:

Alpha-cleavage next to the nitrogen atom of the hexanamine moiety, leading to the formation of a stable iminium ion.

Cleavage of the ether bond , resulting in fragments corresponding to the phenylbutoxy group and the hexanamine group.

Loss of the phenylbutyl radical or the hexylamine (B90201) radical.

Rearrangement reactions , such as the McLafferty rearrangement, if sterically feasible.

Expected Key Fragment Ions in the Mass Spectrum of 1-Hexanamine, 6-(4-phenylbutoxy)-

m/z Possible Fragment Identity
249 [M]⁺ Molecular Ion
149 [C₁₀H₁₃O]⁺ (Phenylbutoxy fragment)
100 [C₆H₁₄N]⁺ (Hexanamine fragment)
91 [C₇H₇]⁺ (Tropylium ion)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-Hexanamine, 6-(4-phenylbutoxy)- would display characteristic absorption bands corresponding to its primary amine, ether, and aromatic functionalities.

The primary amine group would be identified by a pair of medium-intensity N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-O stretching of the ether linkage would produce a strong, characteristic band around 1100 cm⁻¹. The presence of the phenyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the hexyl and butyl chains would be observed as strong bands between 2850 and 3000 cm⁻¹.

Characteristic IR Absorption Bands for 1-Hexanamine, 6-(4-phenylbutoxy)-

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine N-H Stretch 3300 - 3500 (two bands)
Primary Amine N-H Bend (scissoring) 1590 - 1650
Alkyl C-H Stretch 2850 - 2960
Aromatic C-H Stretch 3010 - 3100
Aromatic C=C Stretch 1450 - 1600

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. nih.gov Due to the polarity and relatively high boiling point of 1-Hexanamine, 6-(4-phenylbutoxy)-, direct analysis by GC can be challenging. Therefore, derivatization is often employed to convert the polar amine group into a less polar, more volatile derivative, improving peak shape and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally labile compounds. nist.gov For 1-Hexanamine, 6-(4-phenylbutoxy)-, reversed-phase HPLC (RP-HPLC) is typically used. A C18 column would be the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, monitoring at a wavelength where the phenyl group absorbs (around 254 nm), or an evaporative light scattering detector (ELSD) for universal detection.

To improve the sensitivity and selectivity of analysis, especially in complex matrices or for trace-level quantification, the primary amine group can be derivatized. scispace.com

For GC-MS analysis, silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amine with trimethylsilyl (B98337) (TMS) groups. This reduces polarity and increases volatility.

For HPLC analysis, derivatization can be used to attach a chromophore or fluorophore to the amine, significantly enhancing detection by UV or fluorescence detectors. Common derivatizing agents for primary amines include:

Dansyl chloride: Reacts with the amine to produce a highly fluorescent derivative.

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative.

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A reagent that provides excellent derivatization efficiency and stability for amine analysis. scispace.com

These derivatization strategies not only improve chromatographic behavior but also lower the limits of detection, enabling precise purity assessments and quantitative measurements. mdpi.commdpi-res.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

The technique involves directing a beam of X-rays onto a crystal. The crystal's ordered internal structure diffracts the X-rays in a specific pattern of spots with varying intensities. wikipedia.org By measuring the angles and intensities of this diffraction pattern, crystallographers can generate a three-dimensional map of the electron density within the crystal. wikipedia.org This map is then used to determine the precise position of each atom in the molecule and how the molecules are packed together in the crystal lattice.

Detailed research findings from an XRD analysis would include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). For instance, studies on similarly complex organic molecules have successfully used XRD to elucidate their structures, confirming molecular configurations and intermolecular interactions like hydrogen bonding. researchgate.netmdpi.com

The table below is a representative example of the crystallographic data that would be obtained from a successful single-crystal XRD analysis of a compound similar to 1-Hexanamine, 6-(4-phenylbutoxy)-.

Table 1: Representative Crystallographic Data from Single-Crystal X-ray Diffraction (Note: This table is a hypothetical representation, as specific experimental data for 1-Hexanamine, 6-(4-phenylbutoxy)- is not publicly available.)

ParameterExample ValueDescription
Chemical Formula C₁₆H₂₇NOThe elemental composition of the molecule. simsonpharma.com
Formula Weight 249.39 g/mol The mass of one mole of the compound. simsonpharma.com
Crystal System MonoclinicA crystal system defined by three unequal axes with one oblique angle. researchgate.net
Space Group P2₁/cThe set of symmetry operations for the unit cell. researchgate.net
a (Å) 12.902 (2)Unit cell dimension along the a-axis. researchgate.net
b (Å) 5.144 (1)Unit cell dimension along the b-axis. researchgate.net
c (Å) 20.513 (5)Unit cell dimension along the c-axis. researchgate.net
α (°) 90Unit cell angle.
β (°) 91.67 (2)Unit cell angle. researchgate.net
γ (°) 90Unit cell angle.
Volume (ų) 1360.7 (4)The volume of the unit cell. researchgate.net
Z 4The number of molecules per unit cell. researchgate.net
Calculated Density (g/cm³) 1.215The theoretical density of the crystal.
R-factor < 0.05An indicator of the quality of the structural refinement.

Furthermore, Powder X-ray Diffraction (PXRD) serves as a crucial tool for the purity assessment of bulk crystalline solids. mdpi.com Instead of a single crystal, PXRD analyzes a finely powdered sample containing numerous tiny crystallites in random orientations. The resulting diffractogram is a unique fingerprint for a specific crystalline form (polymorph). This method is highly effective for identifying the presence of undesired polymorphic impurities, which can impact a drug's bioavailability and therapeutic efficacy. mdpi.com By comparing the PXRD pattern of a manufactured batch of 1-Hexanamine, 6-(4-phenylbutoxy)- against a reference pattern of the pure, desired crystalline form, one can confirm phase purity and detect trace levels of other crystalline phases. mdpi.commdpi.com

Applications in Advanced Materials Science and Supramolecular Chemistry

Ligand Design for Nanoparticle Synthesis and Stabilization

In the synthesis of inorganic nanoparticles, ligands are crucial for controlling growth, preventing aggregation, and imparting specific functionalities. Organic ligands, such as those with amine groups, are known to stabilize nanoparticle surfaces. nih.gov The bifunctional nature of 1-Hexanamine, 6-(4-phenylbutoxy)- could allow it to act as an effective L-type ligand, where the lone pair of electrons on the primary amine group coordinates to the nanoparticle surface. nih.gov

The size and shape of nanoparticles are often dictated by the ligands present during their synthesis. Ligands can selectively bind to different crystallographic facets, directing growth in specific directions. The flexible alkyl-ether chain of 1-Hexanamine, 6-(4-phenylbutoxy)- combined with the bulky terminal phenyl group could provide the steric hindrance necessary to passivate the surface of growing nanocrystals. This passivation can control the diffusion of monomers to the nanoparticle surface, leading to a diffusion-controlled growth mechanism which is essential for producing monodisperse nanoparticles. nih.gov The length and conformation of the ligand shell would directly influence the final particle size.

Colloidal stability is paramount for the application of nanoparticles in liquid media. The primary amine group of 1-Hexanamine, 6-(4-phenylbutoxy)- can be protonated in acidic to neutral conditions, creating a positively charged surface on the nanoparticle. This would lead to electrostatic repulsion between particles, preventing aggregation and enhancing colloidal stability. Concurrently, the long, nonpolar phenylbutoxy tail would provide steric stabilization and improve the dispersibility of the nanoparticles in organic solvents or within polymeric matrices. This dual mechanism of electrostatic and steric stabilization would make the resulting nanoparticles robust across a range of environmental conditions.

Supramolecular Architectures and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures. nih.gov The structural motifs of 1-Hexanamine, 6-(4-phenylbutoxy)- make it a potential building block for such architectures.

A foundational concept in supramolecular chemistry is the selective binding of guest molecules within the cavity of a host molecule. vt.edu Crown ethers and cryptands are well-known hosts for cationic species. The primary amine group of 1-Hexanamine, 6-(4-phenylbutoxy)- can be readily protonated to form a primary ammonium (B1175870) cation (R-NH₃⁺). This ammonium group is an ideal guest for crown ethers with 18-membered rings, such as 18-crown-6, due to the complementary size and the potential for strong N-H···O hydrogen bonding between the guest's protons and the host's ether oxygens. researchgate.netrsc.org

The stability of such a host-guest complex would be influenced by several factors, including:

Hydrogen Bonding: The formation of multiple hydrogen bonds is a primary driving force for complexation. rsc.org

π-π Interactions: If a crown ether containing aromatic units (e.g., a pyridino- or dibenzo-crown ether) were used, the phenyl group of the guest molecule could engage in stabilizing π-π stacking interactions with the host. vt.edumdpi.com

Lipophilicity: The long, lipophilic tail of the guest molecule would enhance its solubility in organic solvents, a key feature for applications like phase-transfer catalysis. nih.gov

Table 1: Illustrative Complex Stability Constants (logK) for Amine Guests with a Pyridino-18-crown-6 Host in Acetonitrile (B52724) This table presents example data from existing literature to illustrate the principles of host-guest interaction, as specific data for 1-Hexanamine, 6-(4-phenylbutoxy)- is not available.

Guest Molecule Type Example Guest Degree of Substitution logK
Aralkyl Amine Benzylamine Primary 4.88
Aralkyl Amine N-Methylbenzylamine Secondary 2.52
Aralkyl Amine N,N-Dimethylbenzylamine Tertiary 1.84

Data adapted from a study on pyridino-crown ethers to show separation ability based on amine substitution. mdpi.com

This selective binding demonstrates the potential for using such systems to separate primary amines from mixtures or to construct more complex supramolecular assemblies.

Amphiphilic molecules, which possess both hydrophilic and hydrophobic segments, can spontaneously self-assemble in solution to form ordered structures like micelles or vesicles. mdpi.com 1-Hexanamine, 6-(4-phenylbutoxy)- is an amphiphilic molecule; its protonated amine head is hydrophilic, while its phenylbutoxy tail is hydrophobic. In an aqueous environment, these molecules could theoretically self-assemble into various nanostructures. mdpi.comnih.gov

This self-assembly could be a strategy to create simple organic nanoparticles or to functionalize the surface of larger, pre-formed polymeric nanoparticles. researchgate.net For instance, by incorporating this amine into a formulation with amphiphilic block copolymers, it could co-assemble into nanoparticle structures, orienting its functional amine groups towards the surface. This would create a nanoparticle with a functional surface capable of interacting with biological systems or participating in further chemical reactions. The process of polymerization-induced self-assembly (PISA) is a powerful technique for creating such structured nanoparticles, though the direct involvement of a small molecule like 1-Hexanamine, 6-(4-phenylbutoxy)- has not been documented. benthamscience.com

Site-Selective Chemical Transformations via Supramolecular Recognition

There is no available research demonstrating the use of supramolecular recognition to achieve site-selective chemical transformations on 1-Hexanamine, 6-(4-phenylbutoxy)-. While the concept of using host-guest chemistry or self-assembled systems to protect or activate specific sites on a molecule is a well-established strategy in supramolecular chemistry, its application to this particular compound has not been reported.

Surface Functionalization and Interface Science

Similarly, the scientific literature lacks any studies on the use of 1-Hexanamine, 6-(4-phenylbutoxy)- for surface functionalization or in interface science. The amine group could potentially be used to anchor the molecule to various surfaces, thereby modifying their properties. For instance, it could be grafted onto surfaces to alter hydrophobicity, provide a platform for further chemical reactions, or influence interfacial energy. Nevertheless, no experimental data or research findings have been published to support these potential applications for this specific compound.

Applications in Chemical Biology and Pharmaceutical Research

Precursor Chemistry for Bioactive Molecules

As a bifunctional molecule, 1-Hexanamine, 6-(4-phenylbutoxy)- is a key starting material or intermediate in the synthesis of more complex, biologically active compounds. Its primary amine allows for facile reaction with various electrophiles, while the phenylbutoxy tail contributes significantly to the lipophilicity and binding characteristics of the final molecule.

1-Hexanamine, 6-(4-phenylbutoxy)-, and more commonly its N-benzylated derivative, N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine, is a cornerstone intermediate in the synthesis of Salmeterol. googleapis.com, google.com, google.com Salmeterol is a long-acting β2-adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). google.com, nih.gov The lipophilic 6-(4-phenylbutoxy)hexyl side chain is a defining structural feature of Salmeterol, responsible for its long duration of action. google.com, lookchem.com, nih.gov

The synthesis of Salmeterol typically involves the reaction of this key amine intermediate with a salicylaldehyde (B1680747) derivative or a similar electrophilic fragment that will form the "head" of the final drug molecule. google.com, googleapis.com For instance, one common pathway involves the condensation of N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine with an appropriately protected 4-hydroxy-α¹-(bromoacetyl)-1,3-benzenedimethanol derivative. googleapis.com Subsequent reduction and deprotection steps yield Salmeterol. google.com

In the context of pharmaceutical manufacturing, any substance present in the final drug product that is not the intended API is considered an impurity. Given that 1-Hexanamine, 6-(4-phenylbutoxy)- is a key building block for Salmeterol, it and its derivatives are potential impurities that must be monitored and controlled. googleapis.com

Regulatory bodies require rigorous impurity profiling for all APIs. Unreacted starting materials, by-products from side reactions, or degradation products can all constitute impurities. For Salmeterol, several process-related impurities are structurally related to 1-Hexanamine, 6-(4-phenylbutoxy)-. For example, Salmeterol Impurity F is 1-(4-Hydroxy-3-methylphenyl)-2-[[6-(4-phenylbutoxy)hexyl]amino]ethanol, which retains the core amine structure. pharmaffiliates.com Other impurities may arise from variations in the side chain or reactions with other components. pharmaffiliates.com, synzeal.com

The development of analytical methods to detect and quantify these specific impurities is a crucial part of quality control in Salmeterol production. synzeal.com Reference standards for potential impurities, including those derived from the 1-Hexanamine, 6-(4-phenylbutoxy)- starting material, are synthesized to validate these analytical methods. google.com, synzeal.com Controlling these impurities is essential, as even small amounts can impact the safety and efficacy of the final drug product. googleapis.com

Design of Functionalized Congeners for Receptor Ligands

The molecular framework of 1-Hexanamine, 6-(4-phenylbutoxy)- is a useful template for designing functionalized congeners—structurally similar compounds—to probe receptor interactions and develop new therapeutic agents. The long, flexible linker is particularly amenable to modification to modulate pharmacological properties or to attach reporter groups.

The structure-activity relationship (SAR) of β2-adrenergic receptor agonists is well-studied, and the long lipophilic side chain, for which 1-Hexanamine, 6-(4-phenylbutoxy)- is a precursor, plays a critical role. researchgate.net, nih.gov This chain is understood to anchor the ligand to an "exo-site" on the receptor, contributing to its high affinity and long duration of action. nih.gov

By synthesizing and testing congeners with modified linker lengths, rigidities, or terminal groups, researchers can fine-tune a ligand's affinity and selectivity for different receptor subtypes (e.g., β1, β2, β3). mdpi.com, researchgate.net For example, studies on aryloxypropanolamine-based β3-AR agonists have shown that the nature of the side chain is crucial for activity and selectivity. mdpi.com Introducing polar groups or aromatic rings into the side chain can create new interactions with receptor residues, potentially increasing potency and altering the selectivity profile. mdpi.com The 6-(4-phenylbutoxy)hexyl chain provides a versatile scaffold that can be systematically altered to explore these interactions and optimize ligand binding. nih.gov

Fluorescent ligands are powerful tools for studying receptor biology, enabling visualization of receptor distribution, trafficking, and ligand binding in real-time. researchgate.net, researchgate.net A common strategy for creating such probes is to covalently link a pharmacophore (a receptor-binding molecule) to a fluorophore (a fluorescent molecule). nih.gov

The 1-Hexanamine, 6-(4-phenylbutoxy)- structure is an ideal candidate for this application. The terminal amine or the phenyl ring of the pharmacophore derived from it can serve as an attachment point for a variety of fluorescent dyes. researchgate.net The long linker can act as a spacer, minimizing the risk that the bulky fluorophore will interfere with receptor binding. Researchers have successfully developed fluorescent ligands for β-adrenergic receptors by attaching fluorophores like BODIPY to ligands, allowing for direct monitoring of ligand-receptor interactions and conformational changes. nih.gov, researchgate.net By functionalizing congeners of 1-Hexanamine, 6-(4-phenylbutoxy)-, similar spectroscopic probes could be developed to investigate the β2-adrenergic receptor with high precision. nih.gov

There is growing interest in developing single molecules that can act on multiple therapeutic targets simultaneously, which can offer advantages in treating complex diseases like COPD. nih.gov, researchgate.net One such approach is the creation of muscarinic antagonist-β2 agonist (MABA) molecules, which combine two effective bronchodilator mechanisms in one entity. nih.gov, tandfonline.com

The structure of 1-Hexanamine, 6-(4-phenylbutoxy)- is highly relevant to this strategy. The long lipophilic chain that it imparts to Salmeterol is ideal for linking the β2 agonist pharmacophore to a second pharmacophore, such as a muscarinic antagonist. nih.gov This "conjugated" approach allows for the creation of a bifunctional ligand. A recently developed compound, N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine (XOB), exemplifies this principle. nih.gov This molecule incorporates the 6-(4-phenylbutoxy)hexan-1-amine moiety and acts as a dual antagonist of serotonin (B10506) 2A receptors and voltage-gated sodium channels, demonstrating the utility of this scaffold in creating multi-target agents for complex neuropsychiatric diseases. nih.gov This highlights the potential for using 1-Hexanamine, 6-(4-phenylbutoxy)- as a foundational linker in the development of novel dual-acting pharmaceuticals for a range of conditions. researchgate.net

Investigation of Biological Activities of Derivatives

Compounds with a phenylalkylamine structure are known to interact with serotonin (5-HT) receptors. nih.govnih.gov These receptors are a large family of G protein-coupled receptors and ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems and mediate a vast array of physiological and psychological processes. medchemexpress.com Antagonism of specific 5-HT receptors is a key mechanism for various therapeutic agents, particularly in the treatment of psychiatric disorders. medchemexpress.comwikipedia.org

Research has shown that derivatives of phenylalkylamines can exhibit significant binding affinity for 5-HT receptors. For instance, studies on 1-(2,5-dimethoxy-4-X-phenyl)-2-aminopropane derivatives revealed that these compounds bind to both 5-HT1C and 5-HT2 receptors. nih.gov The affinity of these compounds is influenced by the substituent on the phenyl ring. While these compounds are structurally different from 1-Hexanamine, 6-(4-phenylbutoxy)-, they establish the principle that the phenylalkylamine moiety is a valid pharmacophore for targeting serotonin receptors. The flexibility of the hexoxy chain in 1-Hexanamine, 6-(4-phenylbutoxy)- could allow its phenyl group to orient within the binding pockets of 5-HT receptors in a manner analogous to these more rigid phenylalkylamines.

Furthermore, many existing drugs with antagonist activity at serotonin receptors, such as Risperidone and Clozapine, feature an aromatic moiety and an amine-containing side chain, underscoring the potential of novel phenylbutoxy-alkylamine derivatives in this area. medchemexpress.com The table below lists examples of compounds that act as serotonin receptor antagonists.

CompoundTarget Receptor(s)Notes
Risperidone5-HT2A, Dopamine D2An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. medchemexpress.com
Clozapine5-HT2A, Dopamine D4An atypical antipsychotic effective in treatment-resistant schizophrenia. medchemexpress.com
Methysergide5-HT2A, non-selective 5-HT1Used for migraine prophylaxis, but its use is limited by side effects. wikipedia.org
Pizotifen5-HT2CUsed for migraine prophylaxis. wikipedia.org

This table contains information on compounds structurally or functionally related to the potential applications of 1-Hexanamine, 6-(4-phenylbutoxy)- derivatives.

Voltage-gated sodium (Nav) channels are essential membrane proteins that initiate and propagate action potentials in excitable cells like neurons and myocytes. nih.govnih.gov Modulation of these channels is a critical mechanism for local anesthetics, antiarrhythmics, and antiepileptic drugs. frontiersin.org These channels can be blocked by various small molecules, and their function can be modulated by accessory proteins. nih.govwustl.edu

The structure of 1-Hexanamine, 6-(4-phenylbutoxy)-, with its lipophilic phenylbutoxy tail and its protonatable amine, is reminiscent of the general structure of many local anesthetics and other sodium channel blockers. These drugs typically possess an aromatic group connected via an ester or amide linkage to an amine, which is charged at physiological pH. It is hypothesized that the aromatic portion interacts with hydrophobic residues within the channel pore, while the charged amine interacts with a binding site to physically occlude the channel or stabilize its inactivated state.

While direct studies on 1-Hexanamine, 6-(4-phenylbutoxy)- are not available, the extensive research on other channel modulators provides a strong basis for its potential activity. For example, hydroxylated analogs of mexiletine (B70256) have been used to probe the local anesthetic receptor site within voltage-gated sodium channels. frontiersin.org The phenylbutoxy group of the title compound could serve as the hydrophobic tail, while the terminal amine could act as the charged blocking element. The flexibility of the six-carbon chain could allow the molecule to adopt an optimal conformation within the channel's inner pore.

Given the potential for derivatives of 1-Hexanamine, 6-(4-phenylbutoxy)- to interact with serotonin receptors and voltage-gated sodium channels, these compounds are of significant interest for research into neuropsychiatric diseases. Dysregulation of serotonergic systems is a hallmark of depression, anxiety disorders, and schizophrenia. mdpi.com Drugs that antagonize specific 5-HT receptors are mainstays in the treatment of these conditions. medchemexpress.com For example, antagonism of the 5-HT2B receptor has been investigated for its potential to alleviate symptoms of schizophrenia. mdpi.com

Similarly, alterations in neuronal excitability mediated by voltage-gated sodium channels are implicated in conditions like epilepsy and neuropathic pain. The development of new modulators with improved selectivity for specific Nav channel isoforms is an active area of pharmaceutical research. frontiersin.org The unique structure of 1-Hexanamine, 6-(4-phenylbutoxy)- could serve as a starting point for developing isoform-selective sodium channel blockers. The interplay between serotonin modulation and sodium channel activity in the central nervous system makes compounds with dual activity a particularly intriguing possibility for novel therapeutic approaches.

Applications in Peptide and Peptidomimetic Design

Peptides are crucial signaling molecules but often have poor pharmacokinetic properties, such as susceptibility to proteolysis and low oral bioavailability. Peptidomimetics are compounds designed to mimic the structure and function of a natural peptide but with improved drug-like properties. nih.gov The incorporation of non-natural amino acids or other chemical scaffolds is a common strategy in peptidomimetic design.

The structure of 1-Hexanamine, 6-(4-phenylbutoxy)- makes it a candidate for use as a building block in this field. The terminal amine can be coupled to amino acids or peptide fragments, while the long, flexible, and lipophilic phenylbutoxy-hexane chain can mimic the side chain of a large hydrophobic amino acid like leucine (B10760876) or isoleucine, or it could be designed to span a portion of a receptor binding site. Such a moiety could be used to probe hydrophobic pockets in receptors or to enhance the membrane permeability of a peptide-based drug. For example, lipopeptides, which are peptides conjugated to a lipid chain, have shown promise as potent inhibitors of viral membrane fusion. nih.gov The phenylbutoxy-hexane group could serve a similar function, anchoring a peptide to a cell membrane to facilitate its interaction with a membrane-bound target.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)-, a known intermediate in the production of pharmaceuticals like Salmeterol, relies on conventional chemical methods. Future research will likely focus on developing more sustainable and efficient synthetic pathways, aligning with the principles of green chemistry. benthamscience.combenthamdirect.com Key areas of exploration could include biocatalysis and the utilization of renewable feedstocks.

Biocatalytic methods offer a promising alternative to traditional synthesis. semanticscholar.org Enzymes such as amine dehydrogenases, transaminases, and ene-reductases could be engineered to produce 1-Hexanamine, 6-(4-phenylbutoxy)- or its precursors with high stereoselectivity and under mild reaction conditions. frontiersin.orgresearchgate.netacs.org For instance, a multi-enzyme cascade could be designed to convert renewable starting materials, such as fatty acids derived from plant oils, directly to the target long-chain amine. nih.gov This approach would significantly reduce the reliance on petroleum-based starting materials and minimize hazardous waste. Furthermore, adaptive evolution of microorganisms like E. coli could generate strains tolerant to higher concentrations of amine products, thereby improving the efficiency of whole-cell biocatalytic systems. acs.org

Another avenue for sustainable synthesis involves leveraging renewable resources like lignocellulose, which is abundant in agricultural and forestry waste. europa.eu Catalytic depolymerization of lignin can yield aromatic platform chemicals that could serve as precursors to the 4-phenylbutoxy moiety of the target molecule. Combining this with bio-based routes to the hexanamine portion could lead to a fully sustainable manufacturing process. rsc.org

Synthetic StrategyPotential AdvantagesKey Research Areas
Biocatalysis High selectivity, mild conditions, reduced wasteEnzyme discovery and engineering, multi-enzyme cascades, whole-cell biocatalysis
Renewable Feedstocks Reduced carbon footprint, sustainabilityLignin valorization, conversion of bio-based alcohols
Photocatalysis Use of light as a reagent, mild conditionsDevelopment of efficient photocatalysts for C-N bond formation

Exploration of Undiscovered Reactivity Patterns

The chemical structure of 1-Hexanamine, 6-(4-phenylbutoxy)-, with its primary amine and ether linkage, presents opportunities to explore novel reactivity patterns. Future research could focus on leveraging these functional groups for new chemical transformations, particularly through photocatalysis and radical chemistry.

Photocatalytic methods have emerged as powerful tools for the functionalization of amines. digitellinc.com For example, the α-C–H bonds adjacent to the nitrogen atom in 1-Hexanamine, 6-(4-phenylbutoxy)- could be selectively functionalized through photoredox catalysis. nih.gov This would allow for the introduction of new substituents and the creation of a library of novel derivatives with potentially interesting biological activities. Similarly, photocatalytic oxidative coupling reactions could be explored to synthesize imines from the primary amine, which are valuable intermediates in organic synthesis. rsc.org

The ether linkage, while generally stable, could also be a site for novel reactivity. The study of alkoxyamines, which contain a C-O-N linkage, has revealed a rich chemistry involving the homolytic cleavage of the C-O bond to generate alkyl radicals. nih.govnih.govrsc.org While 1-Hexanamine, 6-(4-phenylbutoxy)- is not an alkoxyamine, its structural similarity suggests that under specific conditions, such as electrochemical oxidation, cleavage of the C-O bond could be induced, leading to the formation of reactive intermediates. acs.orgacs.org Understanding and controlling such reactivity could open up new synthetic pathways.

Reactivity TypePotential TransformationsEnabling Technologies
Photocatalytic C-H Functionalization α-alkylation, α-arylation of the aminePhotoredox catalysis with HAT catalysts
Oxidative Coupling Synthesis of imines and other N-heterocyclesMolecular photocatalysts, visible light
Radical Chemistry Generation of alkyl radicals from C-O bond cleavageElectrochemistry, advanced oxidation processes

Advanced Computational Modeling for Predictive Design

Advanced computational modeling and machine learning are poised to revolutionize the design of new molecules based on the 1-Hexanamine, 6-(4-phenylbutoxy)- scaffold. alliedacademies.org These in silico methods can predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives, thereby accelerating the drug discovery and materials design process. mdpi.comneuroquantology.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of 1-Hexanamine, 6-(4-phenylbutoxy)- analogs with their biological activity. nih.gov By training these models on experimental data, researchers can predict the activity of yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing. malvernpanalytical.com Molecular docking simulations can be used to predict how these molecules will bind to specific biological targets, providing insights into their mechanism of action at the molecular level.

The flexibility of the long alkyl-ether chain in 1-Hexanamine, 6-(4-phenylbutoxy)- presents a challenge for computational modeling. aip.org Molecular dynamics simulations can be employed to study the conformational landscape of this flexible chain and how it influences binding to a target or self-assembly in a material. researchgate.netacs.org This understanding is crucial for the rational design of molecules with optimized properties. As computational power increases, these simulations will become more accurate and predictive, guiding the synthesis of new functional molecules. energy.gov

Modeling TechniqueApplicationPredicted Properties
QSAR Virtual screening, lead optimizationBiological activity, toxicity
Molecular Docking Target identification, mechanism of actionBinding affinity, binding mode
Molecular Dynamics Conformational analysis, material propertiesChain flexibility, self-assembly behavior

Integration into Multifunctional Material Systems

The unique structure of 1-Hexanamine, 6-(4-phenylbutoxy)-, with its amine functional group and long, flexible chain, makes it an interesting building block for the creation of multifunctional materials. researcher.life The primary amine can serve as a reactive handle for grafting the molecule onto polymer backbones or surfaces, while the phenylbutoxy tail can impart specific properties such as hydrophobicity and aromatic interactions.

Amine-functionalized polymers have a wide range of applications, including as adsorbents for CO2 capture, as catalysts, and in drug delivery systems. polysciences.comrsc.org By incorporating 1-Hexanamine, 6-(4-phenylbutoxy)- into a polymer network, it may be possible to create materials with tailored properties. For example, the long, flexible chains could influence the rheological properties of the polymer, while the phenyl groups could engage in π-stacking interactions, leading to self-assembly and the formation of ordered nanostructures. uakron.edu

Self-assembled monolayers (SAMs) are another area where this molecule could find application. The amine group can act as an anchor to bind the molecule to a variety of surfaces, creating a well-defined molecular layer. nih.govacs.orgacs.org The properties of this surface would then be dictated by the exposed phenylbutoxy chains. Such functionalized surfaces could have applications in electronics, sensors, and biocompatible coatings. The interplay between the amine anchor and the long chain could lead to interesting self-assembly behavior and unique surface properties. cambridge.org

Expanding Biological and Medicinal Applications

While 1-Hexanamine, 6-(4-phenylbutoxy)- is known as an intermediate for Salmeterol, its inherent structural features suggest that it and its derivatives could have broader biological and medicinal applications. The combination of a long lipophilic chain and a terminal amine is found in many biologically active molecules, and future research could explore the potential of this scaffold in new therapeutic areas.

The field of alkoxyamine chemistry has demonstrated that molecules containing a labile C-O-N bond can act as pro-drugs, releasing cytotoxic alkyl radicals upon activation. nih.govresearchgate.netrsc.org While 1-Hexanamine, 6-(4-phenylbutoxy)- is not an alkoxyamine, its structure could be modified to incorporate such a feature. This could lead to the development of novel anticancer or antiparasitic agents that are selectively activated in the target tissue. nih.gov

The long alkyl-ether chain is known to interact with biological membranes and can influence the pharmacokinetic properties of a drug. mdpi.com By systematically modifying the length of the chain and the nature of the aromatic group, it may be possible to tune the activity of these molecules against a range of biological targets. The primary amine also provides a site for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening. The exploration of these new biological activities represents a significant opportunity for translational research.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)- derivatives to enhance yield and purity?

  • Methodological Answer : The synthesis of derivatives like N-[6-(4-phenylbutoxy)hexyl] benzene methanamine involves multistep reactions, including condensation (e.g., with diisopropylethamine), reduction (using sodium borohydride in methanol), and catalytic hydrogenation (20% palladium on carbon). Key parameters include reaction temperature, stoichiometric ratios, and catalyst loading. For instance, hydrogenation steps require controlled hydrogen pressure to avoid over-reduction. Post-synthesis purification via methanol recrystallization improves purity .

Q. Which analytical techniques are most reliable for confirming the structural identity of 1-Hexanamine, 6-(4-phenylbutoxy)- and its derivatives?

  • Methodological Answer : Structural confirmation relies on a combination of CHN elemental analysis, UV-Vis spectroscopy (λmax ~228 nm), mass spectrometry (MS), and nuclear magnetic resonance (NMR) (¹H and ¹³C). For example, ¹³C NMR in acetone-d6 can resolve signals for the phenylbutoxy side chain and hexanamine backbone. Infrared (IR) spectroscopy further validates functional groups like hydroxyls and amines .

Q. What solvent systems and purification methods are optimal for isolating 1-Hexanamine, 6-(4-phenylbutoxy)- from reaction mixtures?

  • Methodological Answer : Methanol is commonly used for recrystallization due to its polarity, which effectively dissolves intermediates while precipitating impurities. Chromatographic methods (e.g., silica gel column chromatography) with gradients of ethyl acetate/hexane can separate byproducts. For derivatives like Salmeterol Xinafoate, micellar electrokinetic chromatography (MEKC) may resolve structurally similar impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) when characterizing derivatives of 1-Hexanamine, 6-(4-phenylbutoxy)-?

  • Methodological Answer : Discrepancies in spectral data often arise from conformational isomers or residual solvents. High-resolution mass spectrometry (HR-MS) and 2D NMR techniques (e.g., COSY, HSQC) help distinguish between isobaric species. Cross-referencing with literature databases (e.g., EPA/NIH Mass Spectral Database) ensures alignment with known fragmentation patterns .

Q. What strategies are effective for isolating and characterizing enantiomeric forms of 1-Hexanamine, 6-(4-phenylbutoxy)- derivatives?

  • Methodological Answer : Chiral resolution can be achieved using chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC). X-ray diffraction (XRD) of single crystals confirms absolute configuration, as demonstrated for Salmeterol Xinafoate’s ideal enantiomer. Polarimetry and circular dichroism (CD) provide supplementary data .

Q. How should stability studies be designed to assess 1-Hexanamine, 6-(4-phenylbutoxy)- derivatives under varying storage and experimental conditions?

  • Methodological Answer : Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) evaluates degradation pathways. LC-MS monitors hydrolytic or oxidative byproducts, while differential scanning calorimetry (DSC) assesses thermal stability. Long-term storage at -20°C in amber vials minimizes photodegradation .

Q. What methodologies are used to identify and quantify impurities in 1-Hexanamine, 6-(4-phenylbutoxy)- during synthesis?

  • Methodological Answer : Impurity profiling employs LC-MS/MS with electrospray ionization (ESI) to detect trace byproducts like Salmeterol Impurity H (C36H43NO6). Quantitative NMR (qNMR) using internal standards (e.g., maleic acid) ensures accurate quantification. For unresolved peaks, preparative HPLC isolates impurities for structural elucidation .

Q. How does the 4-phenylbutoxy group influence the pharmacological activity of 1-Hexanamine, 6-(4-phenylbutoxy)- derivatives?

  • Methodological Answer : The lipophilic 4-phenylbutoxy chain enhances membrane permeability and receptor binding affinity, as seen in Salmeterol’s prolonged β2-adrenergic receptor activation. Molecular docking studies and comparative assays with truncated analogs (e.g., lacking the phenylbutoxy moiety) validate its role in sustained therapeutic effects .

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